molecular formula C14H20O B13262175 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL

Cat. No.: B13262175
M. Wt: 204.31 g/mol
InChI Key: KQZPCAUWHGJFFJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by a cyclopentane ring substituted with a 4-methylphenyl group and two methyl groups at the 3-position, along with a hydroxyl group at the 1-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with 3,3-dimethylcyclopentanone in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL is unique due to the presence of both the 4-methylphenyl group and the two methyl groups on the cyclopentane ring. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3,3-dimethyl-1-(4-methylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C14H20O/c1-11-4-6-12(7-5-11)14(15)9-8-13(2,3)10-14/h4-7,15H,8-10H2,1-3H3

InChI Key

KQZPCAUWHGJFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(C2)(C)C)O

Origin of Product

United States

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